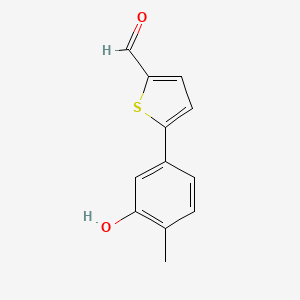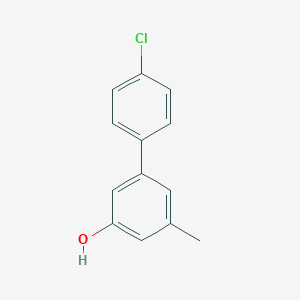
4-(2-Chlorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-2-methylphenol, 95% (4-CPMP) is a phenolic compound that is used for a variety of scientific research applications. 4-CPMP is a white crystalline solid with a melting point of 120-121°C and a molecular weight of 193.57 g/mol. It is soluble in water, ethanol, and methanol. 4-CPMP has been used in a variety of research applications, including synthesis of new compounds, biochemical studies, and pharmaceutical research.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as the synthesis of 4-chloro-2-methylphenol-3-sulfonic acid. 4-(2-Chlorophenyl)-2-methylphenol, 95% has also been used in biochemical studies, such as the study of the metabolism of 4-(2-Chlorophenyl)-2-methylphenol, 95% in rats. 4-(2-Chlorophenyl)-2-methylphenol, 95% has also been used in pharmaceutical research, such as the study of the pharmacological effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 4-(2-Chlorophenyl)-2-methylphenol, 95% may also act as a substrate for other enzymes, such as those involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% have not yet been fully studied. However, it is believed that 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as an inhibitor of cytochrome P450 enzymes, which could lead to changes in drug metabolism. In addition, 4-(2-Chlorophenyl)-2-methylphenol, 95% may act as a substrate for other enzymes, which could lead to changes in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chlorophenyl)-2-methylphenol, 95% in lab experiments include its availability, low cost, and its stability. 4-(2-Chlorophenyl)-2-methylphenol, 95% is readily available and can be easily synthesized. It is also relatively inexpensive and has a long shelf life. The main limitation of using 4-(2-Chlorophenyl)-2-methylphenol, 95% in lab experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Future research on 4-(2-Chlorophenyl)-2-methylphenol, 95% should focus on further understanding its mechanism of action and its biochemical and physiological effects. In particular, further research should focus on the effects of 4-(2-Chlorophenyl)-2-methylphenol, 95% on drug metabolism and fatty acid metabolism. Additionally, future research should focus on the potential therapeutic applications of 4-(2-Chlorophenyl)-2-methylphenol, 95%. Finally, future research should focus on the development of new synthetic methods for the production of 4-(2-Chlorophenyl)-2-methylphenol, 95%.
Métodos De Síntesis
4-(2-Chlorophenyl)-2-methylphenol, 95% can be synthesized through a reaction between 4-bromo-2-chlorophenol and 2-methylphenol. This reaction is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid which is then purified by recrystallization.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAOTGGEBFQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683772 |
Source


|
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-87-3 |
Source


|
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














